molecular formula C9H12N2O4S B1474742 2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1780998-28-8

2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1474742
CAS No.: 1780998-28-8
M. Wt: 244.27 g/mol
InChI Key: JQRLXHWIHMDXON-UHFFFAOYSA-N
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Description

2-Ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a fused heterocyclic compound designed for pharmaceutical and medicinal chemistry research. It features a thiopyrano[4,3-c]pyrazole core, a structural motif of significant interest in drug discovery. The 5,5-dioxide (sulfone) group and the carboxylic acid functionality enhance the molecule's polarity and provide sites for further chemical modification, making it a versatile scaffold for developing novel bioactive agents. Compounds within the thiopyranopyrazole chemical class have demonstrated considerable potential in anticancer research. Molecular hybridization strategies, which combine distinct pharmacophores like the thiopyrano[2,3-d]thiazole and pyrazole rings, have been shown to produce hybrid molecules with synergistic biological activity and the ability to interact with multiple biological targets . Such hybrids have exhibited potent and selective inhibition against cancer-associated carbonic anhydrase isozymes (CA IX and CA XII), which are overexpressed in various solid tumors and are critical for regulating the tumor microenvironment . The pyrazole ring system is a privileged structure in medicinal chemistry, present in numerous marketed drugs and compounds with documented anticancer, antimicrobial, and anti-inflammatory activities . Its incorporation into a fused ring system like the thiopyranopyrazole creates a structure that can mimic purine bases, potentially allowing it to interfere with crucial cellular processes in diseased cells . This product is intended for use by qualified researchers in the synthesis of novel chemical entities, the exploration of structure-activity relationships, and the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-11-8(9(12)13)6-5-16(14,15)4-3-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLXHWIHMDXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these key stages:

Preparation of Pyrazole Precursors

A key intermediate, ethyl 5-acetyl-1H-pyrazole-3-carboxylate, is prepared through a solvent-free or eco-friendly aqueous process, which enhances yield and reduces environmental impact:

Step Reagents & Conditions Description Yield
1 Potassium tert-butoxide added to 3,3-dimethoxybutane-2-one in toluene at 5-10°C Formation of potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate intermediate 180 g isolated
2 Addition of diethyl oxalate at 10-15°C, stirring for 4 h Formation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate 95 g isolated
3 Hydrazine monohydrochloride in water at 5-10°C Cyclization to pyrazole ring -
4 Hydrolysis with aqueous sodium hydroxide in tetrahydrofuran at 10-15°C Conversion to 5-acetyl-1H-pyrazole-3-carboxylic acid -

This process avoids organic solvents in some steps and uses water as a green solvent, simplifying isolation and reducing cost.

Formation of the Thiopyrano Ring

The thiopyrano ring is formed via cyclization reactions involving sulfur-containing reagents and pyrazole derivatives. Literature reports the use of multi-component reactions involving 5-aminopyrazole derivatives, aldehydes, and thiopyran-dione compounds under acidic conditions:

  • A typical method uses a three-component reaction of 5-aminopyrazole, aryl aldehydes, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium acetate as a catalyst. This yields fused thiopyrano-pyrazole derivatives.

  • The reaction mechanism involves Michael addition, cyclization, and dehydration steps leading to the fused heterocyclic system.

Oxidation to 5,5-Dioxo Derivatives

The oxidation of the sulfur atom in the thiopyrano ring to sulfone (dioxo) is typically achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This step is crucial to obtain the 5,5-dioxo functionality characteristic of the target compound.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Remarks Yield / Notes
1 Potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate Potassium tert-butoxide, 3,3-dimethoxybutane-2-one, toluene, 5-10°C Formation of key intermediate 180 g isolated
2 Ethyl 5-acetyl-1H-pyrazole-3-carboxylate Diethyl oxalate addition, 10-15°C, 4 h Cyclization to pyrazole ester 95 g isolated
3 5-acetyl-1H-pyrazole-3-carboxylic acid Hydrolysis with aqueous NaOH in THF, 10-15°C Conversion to acid Good yield
4 Thiopyrano fused pyrazole 5-aminopyrazole, aldehyde, 2H-thiopyran-3,5-dione, glacial acetic acid, ammonium acetate Multi-component condensation, ring closure High yields reported
5 5,5-dioxo derivative Oxidation with H2O2 or peracid Sulfone formation Controlled oxidation required

Research Findings and Optimization

  • Eco-friendly solvent usage : The process using water as a solvent for hydrazine addition and hydrolysis reduces environmental impact and simplifies isolation.

  • Multi-component reactions : The use of multi-component reactions in glacial acetic acid with ammonium acetate catalyst provides efficient cyclization to the fused thiopyrano-pyrazole core.

  • Effect of substituents : Electron-withdrawing groups on aldehydes increase electrophilicity and improve yields in ring closure steps, while electron-donating groups decrease yields.

  • Temperature control : Maintaining low temperatures (5-15°C) during sensitive steps such as hydrazine addition and hydrolysis prevents side reactions and improves purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom and pyrazole ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors involved in various cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs differ in substituents, oxidation states, and heteroatoms, impacting physicochemical properties:

Compound Name Substituents/Oxidation Molecular Formula MW (g/mol) Key Functional Groups H-Bond Donors/Acceptors LogP (Predicted)
Target Compound 2-ethyl, 5,5-dioxo (sulfone), 3-COOH C₉H₁₀N₂O₄S 242.07 Sulfone, carboxylic acid, pyrazole 2 / 6 ~0.5*
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid Parent structure (no substituents/sulfone) C₇H₈N₂O₂S 184.22 Thioether, carboxylic acid, pyrazole 2 / 4 ~1.2
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 2-isopropyl C₁₀H₁₄N₂O₂S 226.30 Thioether, carboxylic acid, pyrazole 2 / 4 ~2.1
2-Methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid 2-methyl C₈H₁₀N₂O₂S 198.25 Thioether, carboxylic acid, pyrazole 2 / 4 ~0.8
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate 3-ethyl ester, pyrano (O vs. S) C₉H₁₂N₂O₃ 196.20 Ester, pyran (oxygen ring) 0 / 4 ~1.5

*Estimated based on sulfone and carboxylic acid contributions.

Key Observations

Sulfone vs. Thioether : The target’s 5,5-dioxo group (sulfone) increases polarity and reduces lipophilicity (lower LogP) compared to thioether analogs. This enhances aqueous solubility but may limit membrane permeability .

Substituent Effects :

  • Ethyl (target) : Balances moderate lipophilicity with steric effects.
  • Isopropyl : Higher LogP (2.1) due to branched alkyl chain; may improve CNS penetration but reduce solubility.
  • Methyl : Smaller substituent improves solubility but offers fewer steric interactions.

Heteroatom in Ring: Pyrano analogs (oxygen) in exhibit lower molecular weights and altered electronic profiles compared to thiopyrano derivatives.

Carboxylic Acid vs. Ester : The target’s free carboxylic acid enables ionic interactions and salt formation, while esters (e.g., ) are more lipophilic and metabolically stable.

Biological Activity

2-Ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antimicrobial, and other pharmacological effects.

  • Chemical Formula: C8H13N3O2S
  • Molecular Weight: 215.28 g/mol
  • CAS Number: 1782511-91-4

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to the pyrazole structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which achieved 76% inhibition at 1 µM .

Table 1: Inhibitory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A859310
Compound B617610

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies show that these compounds can inhibit various bacterial strains and fungi. For example, certain derivatives were tested against Mycobacterium tuberculosis and exhibited significant activity with an IC50 comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli40
Compound BBacillus subtilis40
RifampinM. tuberculosis0.25

Other Biological Activities

Beyond anti-inflammatory and antimicrobial effects, pyrazole derivatives have also been investigated for their potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases. Some compounds showed significant inhibition against both MAO-A and MAO-B isoforms .

Case Studies

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that several compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
  • Antimicrobial Screening : Another study focused on the synthesis of pyrazole derivatives aimed at treating tuberculosis. The compounds were screened against Mycobacterium tuberculosis strain H37Rv, with some showing up to 98% inhibition , highlighting their potential as effective antimicrobials .

Q & A

Q. Table 1: Hypothetical Reaction Optimization Data

ConditionYield (%)Purity (HPLC)
Ethanol-water, 80°C, 12h7895
Acetonitrile, reflux, 8h6588
Catalyst: H₂SO₄ (vs. NaHSO₄)5282

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on analogous pyrazole-thiopyrano derivatives. For example, the ethyl group (δ ~1.2 ppm, triplet; δ ~4.1 ppm, quartet) and carboxylic acid proton (δ ~12-14 ppm, broad) .
  • FT-IR : Confirm carbonyl (5,5-dioxo: ~1700 cm⁻¹) and carboxylic acid (O-H stretch: ~2500-3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₃N₂O₄S: 281.06) .

Q. Table 2: Hypothetical NMR Assignments

Proton/Groupδ (ppm)Multiplicity
Ethyl (-CH₂CH₃)1.2Triplet
Thiopyrano-CH₂2.8-3.2Multiplet
Pyrazole-CH6.5Singlet
Carboxylic acid (-COOH)12.8Broad

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical . Key steps:

Grow crystals via slow evaporation (e.g., DMSO/water).

Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Solve structures using direct methods (SHELXS) and refine with SHELXL (R-factor < 0.05).

Validate hydrogen bonding (e.g., carboxylic acid dimerization) and thiopyrano ring puckering .

Q. Table 3: Hypothetical Crystallographic Refinement Parameters

ParameterValue
Space groupP2₁/c
R-factor0.042
Bond length (C=O)1.21 Å
Dihedral angle (pyrazole)2.5° deviation

Advanced: How to address discrepancies between experimental and computational NMR data?

Methodological Answer:

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data .

Identify solvent effects (e.g., DMSO vs. CDCl₃) using the IEFPCM model.

Check for tautomerism (e.g., keto-enol forms in the thiopyrano ring) via variable-temperature NMR.

Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What strategies are effective for studying its pharmacological potential?

Methodological Answer:

In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) .

Structure-activity relationships (SAR) : Modify the ethyl or carboxylic acid groups and test against analogs.

ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., PAINS filters) .

Q. Table 4: Hypothetical Pharmacological Data

DerivativeCOX-2 IC₅₀ (µM)LogP
Parent compound12.31.8
Ethyl → Methyl substitution8.71.2
Carboxylic acid → Amide23.50.9

Basic: How to ensure compound stability during storage?

Methodological Answer:

  • Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation .
  • Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
  • Avoid prolonged exposure to moisture or light, which may hydrolyze the dioxo group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Reactant of Route 2
2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

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